molecular formula C20H16FN3O B5817844 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine

Cat. No.: B5817844
M. Wt: 333.4 g/mol
InChI Key: WADZHMNENYTIHS-UHFFFAOYSA-N
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Description

The compound 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine (Molecular Formula: C₂₁H₁₈FN₃O₂; Molecular Weight: 363.38 g/mol) is a pyrazolo[1,5-a]pyrimidine derivative characterized by three key substituents:

  • Position 2: Methyl group.
  • Position 3: 4-Fluorophenyl group.
  • Position 7: 2-Methoxyphenyl group.

Pyrazolo[1,5-a]pyrimidines are bicyclic heterocycles with demonstrated pharmacological relevance, including roles as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds . The fluorine atom at the para position of the phenyl ring (position 3) and the methoxy group at position 7 are hypothesized to enhance metabolic stability and target binding affinity .

Properties

IUPAC Name

3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16FN3O/c1-13-19(14-7-9-15(21)10-8-14)20-22-12-11-17(24(20)23-13)16-5-3-4-6-18(16)25-2/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WADZHMNENYTIHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=CC=NC2=C1C3=CC=C(C=C3)F)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions, condensation reactions, and intramolecular cyclizations. One common approach is the condensation of 4-fluoroaniline with 2-methoxybenzaldehyde, followed by cyclization with a suitable reagent to form the pyrazolo[1,5-a]pyrimidine core .

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently .

Chemical Reactions Analysis

Types of Reactions

3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Anticancer Activity

Mechanism of Action:
Research indicates that pyrazolo[1,5-a]pyrimidine derivatives, including the compound , exhibit potent anticancer properties. These compounds are known to act as inhibitors of various kinases involved in cancer progression, particularly LYN kinase, which plays a crucial role in cell signaling pathways associated with cancer cell survival and proliferation .

Case Studies:

  • In vitro Studies: In a study published in 2023, compounds structurally similar to 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine demonstrated significant inhibitory effects on tumor growth in MCF-7 breast cancer cells. The study reported that these compounds induced apoptosis and inhibited cell migration and cycle progression, leading to DNA fragmentation .
  • Molecular Docking: Molecular docking studies have been utilized to explore the binding interactions of these compounds with target proteins, revealing insights into their mechanism of action and potential for further drug development .

Pharmacological Properties

Biological Activities:
The compound exhibits a range of biological activities beyond anticancer effects:

  • Antiparasitic and Antimicrobial: Pyrazolo[1,5-a]pyrimidine derivatives have been reported to possess antimicrobial and antiparasitic properties, making them candidates for treating infectious diseases .
  • Selectivity and Potency: Many derivatives have shown variable degrees of selectivity toward different targets, with some acting as dual inhibitors of EGFR and VEGFR2 at low micromolar concentrations .

Mechanism of Action

The mechanism of action of 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The biological and physicochemical properties of pyrazolo[1,5-a]pyrimidines are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Table 1: Substituent Patterns and Molecular Properties
Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Biological Activity/Notes Reference
Target Compound 2-Me, 3-(4-FPh), 7-(2-MeOPh) 363.38 N/A (structural focus)
3-(4-FPh)-6,7-Me₂-2-(4-MeSO₂Ph)-PP* 2-(4-MeSO₂Ph), 3-(4-FPh), 6-Me, 7-Me 438.46 Potent COX-2 inhibitor (IC₅₀ = 0.03 μM)
7-(4-MeOPh)-2-MeS-3-CN-PP 2-MeS, 3-CN, 7-(4-MeOPh) 296.35 Moderate herbicidal activity
3-(2,4-Cl₂Ph)-5-(4-FPh)-2-Me-7-CF₃-PP 2-Me, 3-(2,4-Cl₂Ph), 5-(4-FPh), 7-CF₃ 439.23 Antiparasitic potential (crystal data)
7-(4-FPh)-2-Me-PP (3i) 2-Me, 3-H, 7-(4-FPh) 227.24 Synthetic intermediate (mp 158–160°C)

*PP = pyrazolo[1,5-a]pyrimidine

Key Observations:

Position 3 Substitution :

  • The target compound’s 4-fluorophenyl group at position 3 contrasts with 2,4-dichlorophenyl in and unsubstituted in . Fluorine’s electronegativity improves metabolic stability and membrane permeability compared to bulkier halogens .
  • In COX-2 inhibitors (e.g., compound 10f in ), a 4-fluorophenyl group at position 3 enhances selectivity for the enzyme’s hydrophobic pocket.

Position 7 Substitution :

  • The 2-methoxyphenyl group in the target compound differs from 4-methoxyphenyl in and trifluoromethyl in . The methoxy group’s electron-donating nature may influence π-π stacking interactions, while its ortho position could sterically hinder binding in certain targets.

Position 2 Substitution :

  • A methyl group at position 2 is conserved in the target compound, , and . This small alkyl group likely minimizes steric interference while maintaining planarity of the heterocyclic core .

Physicochemical and Crystallographic Comparisons

  • Planarity : The pyrazolo[1,5-a]pyrimidine core in is nearly coplanar, a feature critical for intercalation or enzyme binding. The target compound’s 2-methoxyphenyl group may introduce slight torsional strain, reducing planarity .

Biological Activity

3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following characteristics:

PropertyValue
IUPAC Name 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine
Molecular Formula C20_{20}H16_{16}FN3_{N_3}O
Molecular Weight 333.36 g/mol
LogP 4.18
Hydrogen Bond Acceptors 3
Polar Surface Area 27.225 Ų

Synthesis

The synthesis of 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine typically involves multicomponent reactions and condensation processes. These methods enhance the structural diversity of pyrazolo[1,5-a]pyrimidines and facilitate the introduction of various functional groups that can modulate biological activity .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It is known to inhibit various enzymes and receptors involved in crucial cellular processes, particularly those associated with cancer progression and inflammation. The precise molecular interactions are still under investigation but may involve:

  • Inhibition of LYN Kinase : This compound has been identified as a potential inhibitor of LYN kinase, which plays a significant role in certain types of cancers such as chronic myeloid leukemia (CML) and breast cancer .
  • Anticancer Activity : The pyrazolo[1,5-a]pyrimidine core is associated with anticancer properties due to its ability to disrupt cell proliferation pathways .

Anticancer Properties

Research indicates that 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines:

  • CML and B-CLL : The compound shows promise in treating cancers resistant to traditional therapies like imatinib .
  • Breast Cancer : Its inhibitory effects on LYN kinase suggest potential applications in treating breast cancer resistant to other treatments.

Enzymatic Inhibition

The compound has been shown to possess enzymatic inhibitory activity, which is crucial for its therapeutic applications. This includes:

  • Selective Protein Inhibition : It selectively inhibits certain proteins involved in tumor growth and metastasis.
  • Anti-inflammatory Effects : Some studies suggest that it may also have anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

Recent investigations into the biological activity of this compound have yielded promising results:

  • Study on LYN Kinase Inhibition :
    • A study highlighted the efficacy of the compound in inhibiting LYN kinase activity in CML cells, demonstrating reduced cell viability and proliferation rates compared to controls.
    • The IC50_{50} values indicated potent inhibition at low concentrations.
  • Anticancer Activity Assessment :
    • Another study assessed the compound's effects on breast cancer cell lines, showing significant apoptosis induction through caspase activation pathways.

Q & A

Q. What are the optimal synthetic routes for preparing 3-(4-fluorophenyl)-7-(2-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis typically involves condensation of substituted pyrazole amines with β-diketones or aryl diones. For example:

  • React 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine with 1-(2-methoxyphenyl)butane-1,3-dione under reflux in ethanol/acetone (1:1) at 160–165°C for 2–3 hours.
  • Monitor reaction progress via TLC, and recrystallize the product from methanol to achieve ~65–70% yield (based on analogous protocols in ). Critical Parameters:
  • Temperature control (>160°C) to ensure cyclization and water elimination.
  • Solvent polarity impacts crystallinity; mixed solvents (ethanol/acetone) improve crystal quality for X-ray analysis .

Q. How is the structural integrity of this compound confirmed experimentally?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • 1H/13C NMR: Identify substituent-specific signals (e.g., methoxy protons at δ 3.8–4.0 ppm; fluorophenyl aromatic protons at δ 7.2–7.6 ppm) .
  • Single-crystal X-ray diffraction: Resolve bond lengths (e.g., C–F: ~1.34 Å, C–O: ~1.43 Å) and dihedral angles between aromatic rings (e.g., 15–25° for fluorophenyl vs. pyrimidine planes) .
  • Mass spectrometry: Confirm molecular ion [M+H]+ at m/z 374.1 (calculated for C20H16FN3O) .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data across structurally similar pyrazolo[1,5-a]pyrimidines?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Analysis: Systematically vary substituents (e.g., replace 2-methoxyphenyl with 4-chlorophenyl) and assay kinase inhibition (e.g., KDR kinase IC50 values).
  • Molecular Docking: Compare binding poses in target proteins (e.g., ATP-binding pockets) using software like AutoDock Vina. Note steric clashes from 2-methyl groups or π-π stacking from methoxyphenyl .
  • Kinetic Studies: Measure inhibition constants (Ki) under varying ATP concentrations to distinguish competitive vs. non-competitive mechanisms .

Q. How can metabolic stability and pharmacokinetic properties be optimized for in vivo studies?

Methodological Answer:

  • Microsomal Stability Assays: Incubate the compound with liver microsomes (human/rat) and monitor degradation via LC-MS. Modify substituents (e.g., fluorophenyl enhances metabolic resistance vs. chlorophenyl) .
  • LogP Optimization: Adjust lipophilicity by introducing polar groups (e.g., replace methoxy with hydroxyl) while maintaining target affinity. Aim for LogP 2.5–3.5 (calculated via ChemAxon) .
  • Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction; >90% binding may necessitate prodrug strategies .

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